molecular formula C24H42O8 B14239801 Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester CAS No. 537698-65-0

Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester

Cat. No.: B14239801
CAS No.: 537698-65-0
M. Wt: 458.6 g/mol
InChI Key: VIZVLPZQRVYRKQ-UHFFFAOYSA-N
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Description

Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester is an organic compound that belongs to the class of dicarboxylic acid esters. This compound is characterized by the presence of two ester functional groups attached to a dodecanedioic acid backbone. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester typically involves the esterification of dodecanedioic acid with 2,2-dimethyl-1-oxopropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of azeotropic distillation to remove water and the application of vacuum to lower the boiling points of the reactants and products are common techniques to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Investigated for its potential use in the formulation of biodegradable medical implants and drug delivery devices.

    Industry: Used in the production of high-performance polymers, coatings, and adhesives

Mechanism of Action

The mechanism by which dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester exerts its effects is primarily through its ability to form stable ester linkages. These linkages can undergo hydrolysis or transesterification, allowing the compound to be used as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved include the esterification and hydrolysis pathways, which are catalyzed by enzymes or chemical catalysts .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl dodecanedioate: Another ester of dodecanedioic acid, but with methanol instead of 2,2-dimethyl-1-oxopropanol.

    Diethyl dodecanedioate: Similar to dimethyl dodecanedioate but with ethanol as the alcohol component.

    Dodecanedioic acid: The parent dicarboxylic acid without esterification

Uniqueness

Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester is unique due to the presence of bulky 2,2-dimethyl-1-oxopropoxy groups, which can impart different physical and chemical properties compared to simpler esters like dimethyl or diethyl dodecanedioate. These properties can include altered solubility, melting points, and reactivity, making it suitable for specific industrial applications .

Properties

CAS No.

537698-65-0

Molecular Formula

C24H42O8

Molecular Weight

458.6 g/mol

IUPAC Name

bis(2,2-dimethylpropanoyloxymethyl) dodecanedioate

InChI

InChI=1S/C24H42O8/c1-23(2,3)21(27)31-17-29-19(25)15-13-11-9-7-8-10-12-14-16-20(26)30-18-32-22(28)24(4,5)6/h7-18H2,1-6H3

InChI Key

VIZVLPZQRVYRKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOC(=O)CCCCCCCCCCC(=O)OCOC(=O)C(C)(C)C

Origin of Product

United States

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